bromoacetonitrile chemical properties and reactivity
bromoacetonitrile chemical properties and reactivity
An In-depth Technical Guide to Bromoacetonitrile: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromoacetonitrile (CAS No: 590-17-0) is a highly reactive organobromine compound that serves as a versatile building block in organic synthesis.[1] Its structure, featuring a bromine atom and a nitrile group on adjacent carbons, makes it a potent electrophile, pivotal in the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, with a focus on its utility in the pharmaceutical and agrochemical industries.[1][2] Due to its hazardous nature, a thorough understanding of its safety and handling protocols is also presented.[1][3]
Chemical and Physical Properties
Bromoacetonitrile is a colorless to pale yellow or light amber liquid with a pungent odor.[4][5][6] It is slightly soluble in water but miscible with common organic solvents like ethanol, ether, and chloroform.[1] Prolonged exposure to air and light may cause decomposition.[4][5]
Table 1: Physical and Chemical Properties of Bromoacetonitrile
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 590-17-0 | [1],[4],[5] |
| Molecular Formula | C₂H₂BrN | [1],[5] |
| Molecular Weight | 119.95 g/mol | [1],[5] |
| Appearance | Colorless to pale yellow/amber liquid | [1],[4],[5] |
| Boiling Point | 108°C (at 760 mmHg) | [1] |
| 60-62°C (at 24 mmHg) | [4],[7],[8] | |
| 148-150°C (at 760 mmHg) | [9] | |
| Density | 1.66 g/cm³ | [1] |
| 1.722 g/mL (at 25°C) | [4],[7],[8] | |
| Melting Point | -37°C | [10] |
| Solubility | Slightly soluble in water; miscible with ethanol, ether, chloroform | [1],[4] |
| Flash Point | > 110°C (> 230°F) | [11],[7],[9] |
| Refractive Index (n20/D) | 1.479 - 1.480 | [4],[5],[8] |
| Vapor Pressure | 24 mmHg (at 60-62°C) |[5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of bromoacetonitrile.
Table 2: Summary of Spectroscopic Data for Bromoacetonitrile
| Technique | Key Features | Source(s) |
|---|---|---|
| ¹H NMR | A singlet is observed for the two protons of the methylene (B1212753) group (CH₂). | [12] |
| Mass Spectrometry (MS) | The molecular ion peak shows a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br) with peaks at m/z 119 and 121 of nearly equal intensity. | [5],[12],[13] |
| Infrared (IR) Spectroscopy | Key absorptions include a sharp peak for the nitrile (C≡N) stretch and bands corresponding to C-H and C-Br bonds. |[5] |
Synthesis of Bromoacetonitrile
Bromoacetonitrile can be prepared via several synthetic routes. The choice of method often depends on the available starting materials, scale, and safety considerations.
Experimental Protocols
Protocol 4.1.1: Bromination of Acetonitrile (B52724) This method involves the direct bromination of acetonitrile, often facilitated by a radical initiator or light.
-
Materials : Acetonitrile (600g), Bromine (350g), 100W high-pressure mercury lamp.[14]
-
Procedure :
-
Place 600g of acetonitrile in a 700ml glass container suitable for photochemical reactions.[14]
-
Initiate irradiation with a 100W high-pressure mercury lamp.[14]
-
Maintain the reaction temperature at 70 ± 5°C. After 2.5 hours at this temperature, begin the dropwise addition of 350g of bromine over 3 hours and 40 minutes.[14]
-
Upon completion of the reaction, wash the mixture.[14]
-
Purify the product by distillation to obtain bromoacetonitrile.[14]
-
Protocol 4.1.2: Halogen Exchange from Chloroacetonitrile (B46850) (Finkelstein Reaction) This is an efficient method involving a nucleophilic substitution of chloride with bromide.
-
Materials : Chloroacetonitrile (2.00g), Sodium Bromide (3.27g), Sodium Iodide (0.39g, catalyst), Acetonitrile (10ml, solvent).[15]
-
Procedure :
-
In a 50ml single-necked flask, combine 10ml of acetonitrile, 2.00g of chloroacetonitrile, 3.27g of sodium bromide, and 0.39g of sodium iodide.[15]
-
Stir the mixture and heat to reflux for 5 hours. Monitor the reaction progress using gas chromatography.[15]
-
After the reaction is complete, cool the mixture and filter to remove inorganic salts.[15]
-
Concentrate the filtrate under reduced pressure to recover the solvent.[15]
-
Purify the residue by vacuum distillation to yield bromoacetonitrile.[15]
-
Caption: Key synthetic routes for the preparation of bromoacetonitrile.
Chemical Reactivity
The reactivity of bromoacetonitrile is dominated by the two functional groups: the nitrile and the bromo-substituted α-carbon. The electron-withdrawing nature of the nitrile group makes the adjacent carbon highly electrophilic and susceptible to nucleophilic attack.[1]
Nucleophilic Substitution Reactions
Bromoacetonitrile is an excellent substrate for Sₙ2 reactions. The bromine atom is a good leaving group, and the α-carbon is readily attacked by a wide range of nucleophiles.[1][2][16] These reactions are fundamental to its use in synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.[1]
-
Common Nucleophiles : Amines, thiols, alkoxides, cyanide, and carbanions.[2]
-
Applications : This reactivity is exploited in the synthesis of pharmaceuticals and agrochemicals to introduce the cyanomethyl group (-CH₂CN) into a target molecule.[1][17]
Caption: Generalized mechanism of an Sₙ2 reaction with bromoacetonitrile.
Synthesis of Heterocyclic Compounds
Bromoacetonitrile is an invaluable precursor for generating diverse nitrogen-containing heterocyclic systems, which are common scaffolds in drug molecules.[2] It can react with various dinucleophiles to form rings such as imidazoles, pyrazoles, and triazoles.[2]
Caption: Logical workflow for synthesizing heterocyclic compounds from bromoacetonitrile.
Other Reactions
-
Halogen-Metal Exchange : Alpha-halonitriles like bromoacetonitrile can undergo rapid halogen-metal exchange with organometallic reagents (e.g., Grignard or alkyllithium reagents) to generate metalated nitriles in situ.[18]
-
Genotoxicity : Bromoacetonitrile is a genotoxic agent that can react with DNA, indicating potential carcinogenic activity.[5][19] Its reactivity towards DNA is higher than that of its chlorinated counterparts.[5]
Applications in Drug Development and Agrochemicals
Bromoacetonitrile is a key intermediate in the synthesis of numerous commercial products.[2]
-
Pharmaceuticals : It is used to synthesize a wide range of Active Pharmaceutical Ingredients (APIs), including anticancer drugs, antibiotics, and analgesics.[1][17] For instance, it has been identified as an important intermediate in the preparation route for the antiepileptic drug brivaracetam (B1667798) and in the synthesis of components for antiviral drugs like Paxlovid.[15][20]
-
Agrochemicals : In the agrochemical sector, it serves as a fundamental building block for herbicides, insecticides, and fungicides.[1][2][17] The introduction of the cyanomethyl moiety can enhance the biological activity of these compounds.[1]
-
Specialty Chemicals : It also finds use in the production of dyes, pigments, and polymer additives.[2][17]
Safety and Handling
Bromoacetonitrile is a highly hazardous and toxic chemical that requires stringent safety protocols.[1][3] It is toxic if swallowed, inhaled, or absorbed through the skin and causes severe irritation to the skin, eyes, and respiratory system.[1][11][21]
Table 3: GHS Hazard Information for Bromoacetonitrile
| Code | Hazard Statement | Source(s) |
|---|---|---|
| H301 | Toxic if swallowed | [1],[5] |
| H311 | Toxic in contact with skin | [1],[5] |
| H331 | Toxic if inhaled | [1],[5] |
| H315 | Causes skin irritation | [5],[21] |
| H319 | Causes serious eye irritation | [1],[5],[21] |
| H335 | May cause respiratory irritation |[21] |
Handling and Storage
-
Engineering Controls : Always handle bromoacetonitrile in a well-ventilated area, preferably inside a certified chemical fume hood.[1][9][11] Eyewash stations and safety showers must be readily accessible.[9]
-
Personal Protective Equipment (PPE) :
-
Gloves : Wear appropriate chemical-resistant gloves (e.g., Butyl rubber, Viton).[5]
-
Eye Protection : Use chemical safety goggles or a full-face shield.[1][9]
-
Respiratory Protection : If vapors or mists are generated, use a NIOSH-approved respirator with organic vapor cartridges.[5][11]
-
Clothing : Wear a lab coat and protective clothing.[1]
-
-
Storage : Store in a cool, dry, well-ventilated place in a tightly closed container, away from sources of ignition.[1][11][21] It is incompatible with strong acids, strong bases, and strong oxidizing or reducing agents.[5]
-
Spill Response : Absorb spills with an inert material (e.g., vermiculite, sand) and place in a suitable container for chemical waste disposal.[21][22]
Conclusion
Bromoacetonitrile is a reagent of significant importance in modern organic synthesis. Its high reactivity, primarily through nucleophilic substitution, makes it an indispensable tool for introducing the cyanomethyl group, a key structural motif in many pharmaceuticals and agrochemicals.[1][2] While its versatility is invaluable, its high toxicity necessitates strict adherence to safety and handling procedures to ensure its effective and safe use in both research and industrial settings.[1]
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